![molecular formula C25H20O6 B2843208 methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate CAS No. 329705-25-1](/img/structure/B2843208.png)
methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of benzoate esters and chromone derivatives This compound features a combination of a benzoate ester moiety and a chromone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate involves multi-step organic reactions. The general synthetic route can be described as follows:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl alcohol and methyl 4-(chloromethyl)benzoate as key starting materials.
Reaction Conditions: The chromone derivative (2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl alcohol) undergoes an etherification reaction with methyl 4-(chloromethyl)benzoate in the presence of a base (such as potassium carbonate) and a suitable solvent (such as acetonitrile or dimethylformamide) to yield the final product.
Isolation and Purification: The product is isolated through solvent extraction, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes with optimizations for large-scale production. This may involve the use of automated reactors, process controls, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: The chromone moiety in this compound can undergo oxidation reactions under appropriate conditions, leading to the formation of oxidized derivatives.
Reduction Reactions: The compound can also participate in reduction reactions, where specific functional groups are reduced to their corresponding lower oxidation state forms.
Substitution Reactions: The benzoate ester group is susceptible to nucleophilic substitution reactions, where nucleophiles replace the ester moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used under acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents employed in these reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are used for nucleophilic substitution reactions.
Major Products:
Oxidation reactions can yield oxidized derivatives of the chromone moiety.
Reduction reactions can lead to reduced forms of the compound, where the chromone and ester groups are affected.
Substitution reactions produce substituted benzoate derivatives based on the nature of the nucleophile used.
Scientific Research Applications
Methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in the study of biological processes, particularly those involving enzyme activity and inhibition due to its unique chemical structure.
Medicine: It is investigated for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, and antioxidant properties.
Industry: The compound finds applications in the development of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate is primarily based on its interaction with specific molecular targets and pathways. The chromone moiety is known to interact with enzymes and proteins, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Comparing methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate with other similar compounds highlights its uniqueness:
Similar Compounds: Methyl 4-{[(2-methyl-4-oxo-4H-chromen-7-yl)oxy]methyl}benzoate, methyl 4-{[(2-methyl-3-oxo-4-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate.
Uniqueness: The presence of the phenoxy group in the chromone core differentiates it from other similar compounds, potentially enhancing its biological activity and specificity for certain molecular targets.
Properties
IUPAC Name |
methyl 4-[(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-16-24(31-19-6-4-3-5-7-19)23(26)21-13-12-20(14-22(21)30-16)29-15-17-8-10-18(11-9-17)25(27)28-2/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXKRPMGVTNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
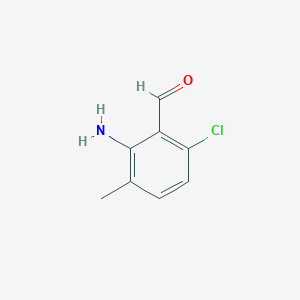
![4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)
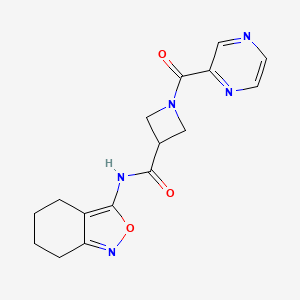
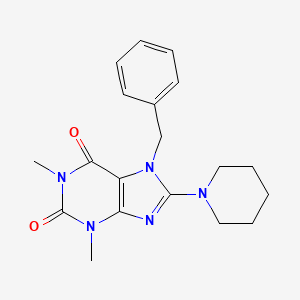
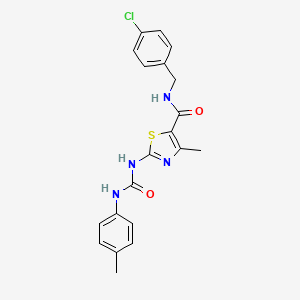
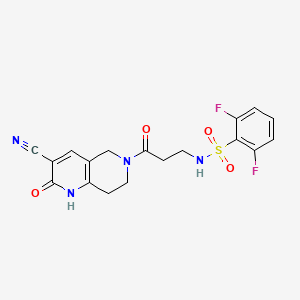
![1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)
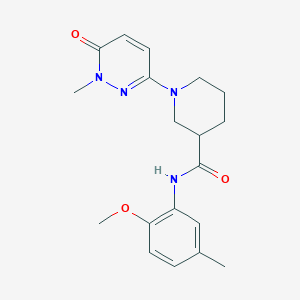
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)
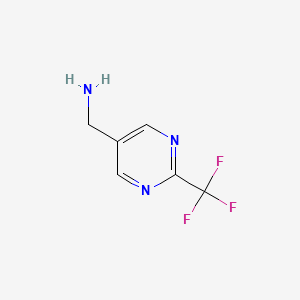

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2843144.png)
![3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2843145.png)

